molecular formula C18H16N4O B4924428 3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide

3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide

Cat. No. B4924428
M. Wt: 304.3 g/mol
InChI Key: IMTXAUAWJFLKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a 5-membered ring comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide” is not provided in the available resources.


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “3-cyclopropyl-1-phenyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide” are not detailed in the available resources.

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vivo studies using a carrageenan-induced rat paw edema model demonstrated that it possesses potent anti-inflammatory effects . Researchers are keen on exploring its mechanism of action and potential therapeutic applications in inflammatory diseases.

Fungicidal and Insecticidal Activity

Several derivatives of this pyrazole compound have shown promising bioactivity. Notably, they exhibit fungicidal activity against Erysiphe graminis and insecticidal activity against Aphis fabae . These findings suggest potential applications in agriculture, pest control, and crop protection.

Antifungal Properties

Certain N-substituted pyrazole-4-carboxamides derived from this compound display moderate antifungal activity. For instance, compounds 6a, 6b, and 6c exhibited more than 50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid . These findings open avenues for developing novel antifungal agents.

Early Discovery Research

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of unique chemicals. While analytical data is not available for this specific product, it remains an interesting candidate for further investigation .

Legacy Brand Transition

Interestingly, this compound was originally part of the Alfa Aesar product portfolio and has transitioned to the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand .

properties

IUPAC Name

5-cyclopropyl-2-phenyl-N-pyridin-4-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(20-14-8-10-19-11-9-14)17-12-16(13-6-7-13)21-22(17)15-4-2-1-3-5-15/h1-5,8-13H,6-7H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTXAUAWJFLKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)NC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-phenyl-N-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

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